N-methyl-N-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of a methyl group attached to the nitrogen atom of the amino group. This modification imparts unique properties to the compound, making it of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methyl-N-phenylalanine can be synthesized through the reductive methylamination of phenylpyruvate. This process involves the use of engineered microorganisms such as Corynebacterium glutamicum, which has been metabolically engineered to overproduce phenylpyruvate. The reaction is catalyzed by a modified enzyme, Pseudomonas putida Δ-1-piperideine-2-carboxylate reductase, in the presence of monomethylamine .
Industrial Production Methods: Industrial production of this compound typically involves fermentative routes using engineered microorganisms. These methods are preferred due to their ability to produce the compound with high enantiopurity and yield, while avoiding the use of toxic reagents .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: this compound can participate in substitution reactions, where the methyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
N-methyl-N-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various bioactive compounds and pharmaceuticals.
Biology: The compound is studied for its role in protein synthesis and metabolic pathways.
Medicine: this compound derivatives are explored for their potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of complex molecules
Mechanism of Action
N-methyl-N-phenylalanine can be compared with other N-alkylated amino acids, such as N-methyl-L-alanine and N-methylantranilate. These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its phenyl group, which imparts distinct chemical and biological properties .
Comparison with Similar Compounds
- N-methyl-L-alanine
- N-methylantranilate
- N-methyl-L-tyrosine
Properties
IUPAC Name |
2-(N-methylanilino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(10(12)13)11(2)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIMQZCXRUNTAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.